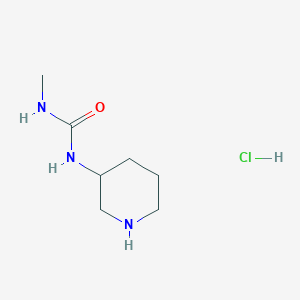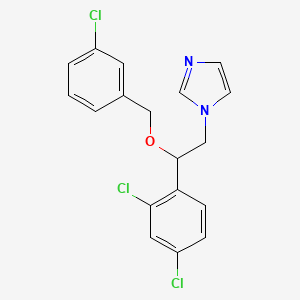
Miconazole Impurity B
Vue d'ensemble
Description
Miconazole Impurity B, also known as 1-[(2RS)-2-[[(4-chlorophenyl)methyl]oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a chemical compound that is structurally related to the antifungal agent miconazole. It is one of the impurities that can be found during the synthesis and production of miconazole. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of miconazole-based medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Impurity B involves the reaction of 2,4-dichlorobenzyl chloride with 1H-imidazole in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzyl alcohol under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize the formation of other impurities. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Miconazole Impurity B undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Miconazole Impurity B is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry to ensure the purity of miconazole formulations.
Biology: Studying the biological activity and potential toxicity of impurities in pharmaceutical compounds.
Medicine: Quality control in the production of antifungal medications to ensure patient safety.
Industry: Monitoring and controlling the synthesis of miconazole to meet regulatory standards.
Mécanisme D'action
The mechanism of action of Miconazole Impurity B is not as well-studied as that of miconazole itself. it is believed to interact with similar molecular targets, such as the inhibition of fungal cytochrome P450 14α-lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to increased membrane permeability and cell death .
Comparaison Avec Des Composés Similaires
Miconazole Impurity B can be compared with other similar compounds, such as:
Miconazole: The parent compound, used as an antifungal agent.
Econazole: Another imidazole derivative with similar antifungal properties.
Ketoconazole: A related compound with a broader spectrum of antifungal activity.
Clotrimazole: Another imidazole antifungal agent used in various formulations.
Uniqueness
This compound is unique in its specific structural modifications, which can influence its chemical reactivity and biological activity. Its presence as an impurity in miconazole formulations necessitates careful monitoring to ensure the safety and efficacy of the final pharmaceutical product .
Propriétés
IUPAC Name |
1-[2-[(3-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-3-1-2-13(8-14)11-24-18(10-23-7-6-22-12-23)16-5-4-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHJMCHVLKBRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


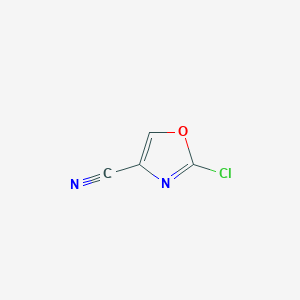

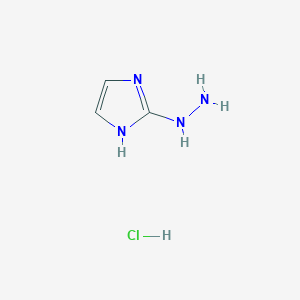
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)
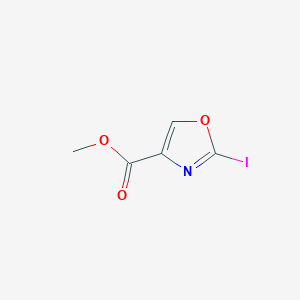
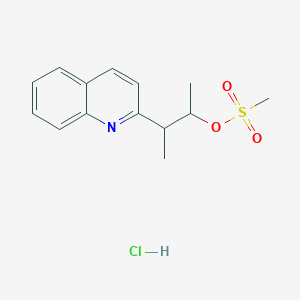
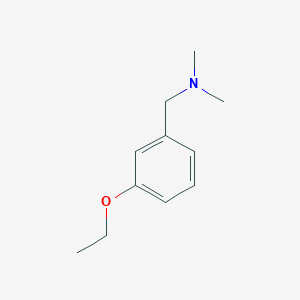
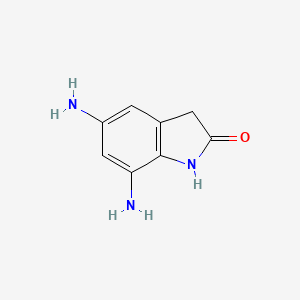
![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)
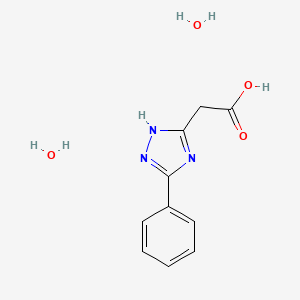
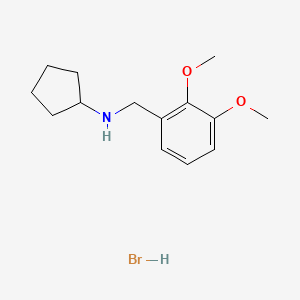
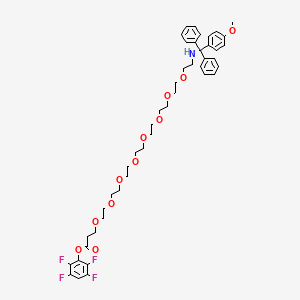
![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)
